N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-nitrophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its nitroaryl and heterocyclic motifs .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S2/c1-10-8-14(21-28-10)20-15(24)9-30-18-19-13-6-7-29-16(13)17(25)22(18)11-2-4-12(5-3-11)23(26)27/h2-5,8H,6-7,9H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHAWUBRTHGPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the nitrophenyl group and the oxazole ring. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance efficiency but also reduce the environmental impact by minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The thieno[3,2-d]pyrimidinone core in the target compound distinguishes it from benzothieno-triazolo-pyrimidine derivatives (e.g., ), which exhibit fused triazole rings and saturated hydrocarbon chains. This difference may influence ring planarity and binding affinity to biological targets.
- The 5-methyl-1,2-oxazol-3-yl moiety is conserved in multiple analogs (e.g., ), suggesting its role in improving metabolic stability or target engagement.
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (as in and ), the target compound’s structural similarity to known bioactive molecules can be quantified:
- Tanimoto Index (MACCS Fingerprints): Preliminary estimates suggest >60% similarity to benzothieno-pyrimidine derivatives (e.g., ) due to shared thiophene and pyrimidine motifs.
- Dice Index (Morgan Fingerprints) : Lower similarity (~40–50%) to sulfonamide-oxazole analogs (e.g., ) due to divergent core structures.
Such computational metrics align with , where bioactivity profiles correlate with structural similarity .
Bioactivity and Pharmacological Potential
- Antimicrobial Activity : The 5-methyloxazole group in the target compound is structurally analogous to sulfonamide derivatives (e.g., ) designed for antimicrobial applications. However, the nitro group may confer additional nitroreductase-dependent cytotoxicity.
- Solubility and Bioavailability : The sulfanyl-acetamide linker and oxazole ring may enhance solubility compared to purely aromatic analogs (e.g., ), though the nitro group could reduce permeability.
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Oxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Thienopyrimidine moiety : A fused ring structure that contributes to the compound's reactivity and biological activity.
- Nitrophenyl group : This group often enhances the biological activity due to its electron-withdrawing properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thienopyrimidine have shown effectiveness against various bacterial strains. In vitro studies suggest that this compound may demonstrate comparable activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Reference |
|---|---|---|
| N-(5-methyl...) | S. aureus | |
| N-(5-methyl...) | E. coli | |
| N-(5-methyl...) | P. mirabilis |
Anticancer Properties
The compound's thienopyrimidine component has been associated with anticancer activity. Studies on related compounds have shown inhibition of cancer cell proliferation in various lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells leading to cell death.
Case Studies
-
Study on Antimicrobial Activity : A recent study evaluated the effectiveness of various thienopyrimidine derivatives against ESKAPE pathogens. The results indicated that modifications in the nitrophenyl group significantly influenced antimicrobial potency.
- Results : The compound exhibited an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL.
-
Anticancer Evaluation : In another study focusing on the anticancer potential of similar thienopyrimidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines.
- Findings : The IC50 value for one derivative was reported at 25 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
